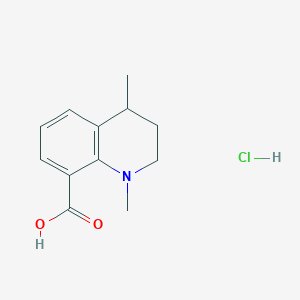

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,4-dimethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-6-7-13(2)11-9(8)4-3-5-10(11)12(14)15;/h3-5,8H,6-7H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYJJSWGXWJURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=C1C=CC=C2C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the Pomeranz–Fritsch cyclization can be used, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using zeolite catalysts or other advanced catalytic systems .

Chemical Reactions Analysis

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds with a tetrahydroquinoline structure exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases. The compound has been studied for its potential use in formulating drugs that combat conditions such as neurodegenerative diseases and cardiovascular disorders.

Neuroprotective Effects

Studies have demonstrated that derivatives of tetrahydroquinoline can exert neuroprotective effects. For instance, research into related compounds shows promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity, thus enhancing cognitive function and memory retention .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Its application in developing new antibiotics or preservatives for food products could address the rising issue of antibiotic resistance .

Materials Science

Polymer Synthesis

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can serve as a precursor in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has explored its role in producing biodegradable plastics with improved performance characteristics .

Nanotechnology Applications

The compound's unique structure allows it to be utilized in nanotechnology for creating nanoscale materials with specific functionalities. For example, it can be integrated into nanocarriers for drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Agrochemicals

Pesticide Formulation

Research indicates that tetrahydroquinoline derivatives can enhance the efficacy of pesticides. By modifying their chemical structure, scientists aim to develop formulations that are more effective against pests while being less harmful to non-target organisms . This aligns with the growing demand for sustainable agricultural practices.

Plant Growth Regulators

The compound has been investigated for its potential as a plant growth regulator. Its application could lead to increased crop yields and improved resistance to environmental stressors such as drought or salinity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride are compared below with four related tetrahydroquinoline derivatives (Table 1).

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

*Calculated based on molecular formula.

Structural and Functional Insights

Substituent Effects on Solubility: The target compound’s carboxylic acid and hydrochloride salt enhance aqueous solubility, making it advantageous for formulation compared to non-ionized analogs like 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline . Ethyl 4-chloro-8-nitroquinoline-3-carboxylate contains an ester group, which may act as a prodrug moiety, hydrolyzing in vivo to release a carboxylic acid.

The 3-bromophenyl substituent in the compound from increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility.

Biological Implications: Methyl groups at positions 1 and 4 in the target compound may stabilize the tetrahydroquinoline ring, reducing metabolic degradation compared to unsubstituted analogs. Chloro substituents (e.g., in and ) are common in bioactive molecules for modulating target engagement or pharmacokinetics.

Research and Application Notes

- Pharmaceutical Potential: The target compound’s balance of solubility and stability makes it a candidate for further derivatization, such as amide formation for drug discovery .

- Synthetic Challenges : Introducing multiple substituents (e.g., bromophenyl in ) requires precise regioselective synthesis, which may complicate scalability.

- Data Gaps : Comparative pharmacokinetic or toxicity studies between these analogs are absent in the provided evidence, highlighting a need for further research.

Biological Activity

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride (CAS No. 2244721-31-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 270.72 g/mol

- Structure : The compound features a tetrahydroquinoline core with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 8 position.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, compounds similar to 1,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have demonstrated significant inhibitory effects on Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. A study reported that certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in Jurkat cells through caspase activation .

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Research indicates that tetrahydroquinolines may help mitigate neurodegenerative diseases such as Alzheimer’s by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Compounds related to 1,4-dimethyl-1,2,3,4-tetrahydroquinoline have demonstrated effectiveness against various bacterial strains. For example, studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Tetrahydroquinoline Derivatives

Case Study 1: Anticancer Activity

In a study focusing on substituted tetrahydroisoquinolines, it was found that specific derivatives displayed Ki values as low as 5.2 µM against Bcl-2 proteins. These compounds not only inhibited cell proliferation but also triggered apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, indicating a potential therapeutic application for these derivatives in oncology .

Case Study 2: Neuroprotective Mechanism

Another investigation explored the neuroprotective effects of tetrahydroquinoline derivatives in models of Alzheimer’s disease. The study demonstrated that these compounds could effectively inhibit AChE activity, leading to improved cognitive function in animal models. The results suggest that these compounds may serve as lead candidates for further development into treatments for neurodegenerative conditions .

Q & A

Basic: What are the established synthetic routes for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like substituted anilines or tetrahydroquinoline derivatives. For example, details a multi-step process:

Cyclization : Reacting N-benzyl-2-methylprop-2-en-1-amine with sulfuric/phosphoric acid to form the tetrahydroisoquinoline core.

Functionalization : Introducing the carboxylic acid group via reactions with aromatic acid chlorides, followed by reduction.

Hydrochloride salt formation : Treating the free base with HCl.

Key variables include temperature (optimized between 80–120°C), solvent polarity (polar aprotic solvents enhance cyclization), and catalyst choice (acidic conditions favor ring closure). Yields drop significantly if moisture is present during functionalization steps .

Basic: What analytical methods are recommended for characterizing this compound’s purity and structure?

Standard protocols involve:

- HPLC/MS : To confirm molecular weight (e.g., reports MW 222.716 g/mol) and detect impurities.

- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methyl groups at positions 1 and 4).

- X-ray crystallography : For definitive structural confirmation, particularly to distinguish between stereoisomers (InChIKey: XQCSJBGHRWMNDQ in ).

- Elemental analysis : Validates stoichiometry (e.g., C12H15ClN2 in ). Cross-referencing with PubChem data ensures consistency .

Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., notes degradation risks during long-term storage).

- pH sensitivity : Test solubility and stability in buffers (pH 2–12); the hydrochloride salt is stable in acidic conditions but hydrolyzes in strong bases.

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation, as recommended in . Stability studies should include periodic HPLC checks for degradation products .

Advanced: How can researchers optimize reaction yields when introducing substituents to the tetrahydroquinoline core?

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures systematically. highlights that hydrogenation efficiency improves with Pd/C at 50–60°C.

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 2h) while maintaining >85% yield.

- In-line purification : Use scavenger resins to remove byproducts (e.g., unreacted amines) during functionalization .

Advanced: How to resolve contradictions in reported biological activities (e.g., neuroprotective vs. antimicrobial effects)?

Contradictions may arise from assay conditions or structural analogs. Strategies include:

- Dose-response studies : Confirm activity thresholds (e.g., reports monoamine oxidase inhibition at IC50 1–10 µM, while notes antimicrobial activity at higher concentrations).

- Metabolite profiling : Check if degradation products (e.g., free carboxylic acid) contribute to off-target effects.

- Target validation : Use knockout models or competitive binding assays to isolate mechanisms (e.g., MAO-A/B inhibition vs. bacterial membrane disruption) .

Advanced: What strategies are effective for Structure-Activity Relationship (SAR) studies on this scaffold?

- Substituent variation : Modify the methyl groups (positions 1 and 4) and carboxylic acid (position 8) to assess impacts on bioavailability and target binding. shows that electron-withdrawing groups (e.g., -CN) enhance MAO-B selectivity.

- 3D-QSAR modeling : Use molecular docking to predict interactions with targets like MAO enzymes (e.g., ’s mechanism).

- Pharmacokinetic profiling : Measure logP ( ’s SMILES suggests moderate hydrophilicity) and metabolic stability in liver microsomes .

Advanced: How to address discrepancies in spectroscopic data across studies?

- Standardize protocols : Use deuterated solvents (CDCl3 vs. DMSO-d6) and internal standards (TMS) for NMR. ’s InChIKey can cross-validate spectral libraries.

- Collaborative validation : Share raw data (e.g., crystallographic CIF files) via repositories like PubChem (CID 71303214 in ).

- Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew UV-Vis or fluorescence readings .

Advanced: What in silico tools are suitable for predicting toxicity and off-target effects?

- ADMET prediction : Use SwissADME to estimate permeability (e.g., ’s carboxylic acid may limit BBB penetration).

- ToxCast profiling : Screen for hepatotoxicity risks using EPA’s DSSTox data (e.g., ’s ECHA records).

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.